

BOC-D-TRP-OSU CAS number and molecular weight

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Compound of Interest

Compound Name: *BOC-D-TRP-OSU*

CAS No.: *22220-11-7*

Cat. No.: *B1421967*

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An In-depth Technical Guide to $N\alpha$ -Boc-D-tryptophan N-hydroxysuccinimide ester (**BOC-D-TRP-OSU**)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, application, and handling of $N\alpha$ -Boc-D-tryptophan N-hydroxysuccinimide ester, commonly referred to as **BOC-D-TRP-OSU**. We will delve into the core chemical principles that make this reagent a valuable tool in peptide synthesis and bioconjugation, providing field-proven insights and detailed protocols.

Introduction: The Strategic Importance of BOC-D-TRP-OSU

BOC-D-TRP-OSU is a protected amino acid derivative specifically designed for the efficient incorporation of D-tryptophan into peptides and for conjugating it to other molecules.[1] The strategic inclusion of a D-amino acid, such as D-tryptophan, is a critical technique in medicinal chemistry to enhance peptide stability against enzymatic degradation, modulate receptor

binding affinity, and fine-tune pharmacological activity.[2] This reagent's utility stems from the clever combination of two key chemical moieties: the tert-butyloxycarbonyl (Boc) protecting group and the N-hydroxysuccinimide (OSu) activating group.[2] This dual-functionality provides a stable, yet highly reactive building block essential for modern synthetic chemistry.[1]

Physicochemical and Structural Properties

A precise understanding of a reagent's properties is fundamental to its successful application. The key identifiers and characteristics of **BOC-D-TRP-OSU** are summarized below.

Property	Value	Source(s)
CAS Number	22220-11-7	[1][2][3]
Molecular Formula	C ₂₀ H ₂₃ N ₃ O ₆	[1][3]
Molecular Weight	401.42 g/mol	[1]
Appearance	White to off-white powder	[1][4]
Purity	Typically ≥97-99% (HPLC)	[1]
Melting Point	143-150 °C	[1]
Storage Conditions	0–8 °C, protect from moisture	[1][4]
Synonyms	Boc-D-Trp-OSu, N α -(tert-Butoxycarbonyl)-D-tryptophan N-Succinimidyl Ester	[1]

The Underlying Chemistry: A Tale of Two Groups

The efficacy of **BOC-D-TRP-OSU** is not accidental; it is the result of deliberate chemical design centered on the Boc and OSu groups.

The Boc Protecting Group: Ensuring Selectivity and Stereochemical Integrity

The tert-butyloxycarbonyl (Boc) group serves as a temporary shield for the α -amino group of D-tryptophan. Its primary role is to prevent unwanted polymerization during the coupling reaction.

[5]

- **Acid Lability:** The Boc group is stable under neutral and basic conditions but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA).[2][6] This "quasi-orthogonality" is the cornerstone of the Boc/Bzl (benzyl) strategy in solid-phase peptide synthesis (SPPS), where Boc is used for temporary N α -protection and more acid-stable groups (like benzyl) are used for side-chain protection.[2]
- **Causality in Stereoprotection:** A significant, often overlooked, advantage of the Boc group is its role in suppressing racemization. During peptide coupling, activated amino acids can cyclize to form an unstable oxazolone intermediate, which is prone to racemization at the α -carbon. The urethane-type structure of the Boc group electronically disfavors this cyclization pathway, thereby preserving the stereochemical integrity of the D-tryptophan residue.[2]

The OSu Activating Group: Driving Efficient Amide Bond Formation

To form a peptide bond, the carboxylic acid of the incoming amino acid must be "activated" to make it a better electrophile for the nucleophilic attack by the free amino group of the peptide chain.[2] **BOC-D-TRP-OSU** employs an N-hydroxysuccinimide (NHS) ester for this purpose.

- **Mechanism of Action:** The N-hydroxysuccinimide moiety is an excellent leaving group.[2] When the primary amine of a growing peptide chain or a biomolecule attacks the carbonyl carbon of the OSu ester, the NHS group is displaced, resulting in the formation of a highly stable amide bond.[4] This reaction is efficient and proceeds under mild conditions.

Caption: Key functional groups of the **BOC-D-TRP-OSU** molecule.

Synthesis of BOC-D-TRP-OSU

The reagent is typically synthesized by activating the carboxylic acid of Boc-D-Trp-OH with N-hydroxysuccinimide (NHS), commonly using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[2]



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Caption: General workflow for the synthesis of **BOC-D-TRP-OSU**.

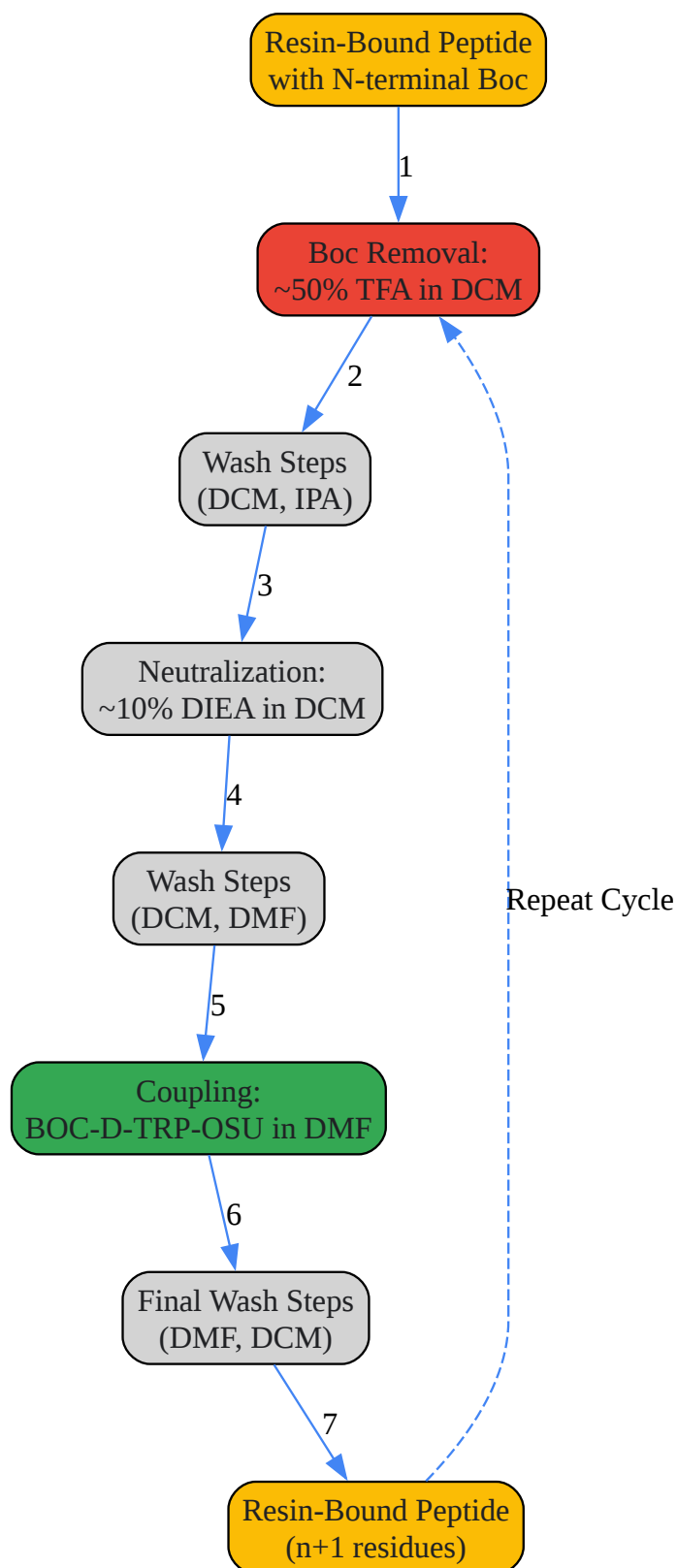
Experimental Protocol: Synthesis via DCC/NHS Coupling

This protocol is a representative example and should be optimized based on laboratory conditions.

- Preparation: Dissolve Boc-D-Trp-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
- Cooling: Place the flask in an ice bath and stir the solution until all solids are dissolved.
- Coupling Agent Addition: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate, dicyclohexylurea (DCU), will be observed.
- Workup: Remove the DCU precipitate by vacuum filtration. Wash the filter cake with a small amount of fresh solvent.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from isopropanol) to yield pure **BOC-D-TRP-OSU**.
- Verification: Confirm product identity and purity using techniques like Mass Spectrometry (MS) and HPLC.[2]

Application in Solid-Phase Peptide Synthesis (SPPS)

BOC-D-TRP-OSU is exceptionally well-suited for the Boc/Bzl SPPS strategy, which remains valuable for synthesizing complex or hydrophobic peptides.^{[2][6]}



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Caption: A single coupling cycle in Boc/Bzl SPPS using **BOC-D-TRP-OSU**.

Experimental Protocol: SPPS Coupling Step

This protocol assumes the synthesis is proceeding on a resin-bound peptide chain where the N-terminal Boc group has just been removed and the resulting TFA salt has been neutralized.

- Resin Preparation: Swell the peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF).
- Coupling Solution: Prepare a solution of **BOC-D-TRP-OSU** (2-4 equivalents relative to resin loading) in DMF.
- Coupling Reaction: Add the **BOC-D-TRP-OSU** solution to the swollen, neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours. The reaction is driven by the activated nature of the OSu ester.[2]
- Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free primary amine. If the test is positive, the coupling step can be repeated.
- Washing: Once the coupling is complete, drain the reaction vessel and thoroughly wash the peptide-resin with DMF, followed by DCM, to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.[7]

Application in Bioconjugation

The high reactivity of the OSu ester towards primary amines makes **BOC-D-TRP-OSU** a valuable tool for bioconjugation—the process of linking molecules to biomolecules like proteins or antibodies.[2][8] This is foundational for creating targeted drug delivery systems, diagnostic probes, and tools for studying protein interactions.[4][8]



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Caption: Amide bond formation in a typical bioconjugation reaction.

Experimental Protocol: Protein Labeling (Conceptual)

This protocol outlines a general strategy for labeling a protein with a primary amine (e.g., lysine side chain).

- **Buffer Exchange:** Prepare the target protein in an amine-free buffer at a slightly alkaline pH (e.g., pH 8.0-8.5 phosphate or bicarbonate buffer) to ensure the target lysine residues are deprotonated and nucleophilic.
- **Reagent Preparation:** Immediately before use, dissolve **BOC-D-TRP-OSU** in a water-miscible organic solvent like DMSO or DMF.
- **Conjugation:** Add a molar excess (e.g., 10-20 fold) of the **BOC-D-TRP-OSU** solution to the protein solution. The exact ratio must be optimized for the specific protein.
- **Incubation:** Allow the reaction to proceed for 1-2 hours at room temperature or 4°C, with gentle stirring.
- **Quenching:** Add a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted **BOC-D-TRP-OSU**.
- **Purification:** Remove excess reagent and byproducts to isolate the labeled protein conjugate using methods like dialysis, size-exclusion chromatography, or diafiltration.

Handling, Storage, and Safety

Proper handling is crucial to maintain the reagent's integrity and ensure laboratory safety.

- **Storage:** **BOC-D-TRP-OSU** is sensitive to moisture.[2] The OSu ester can be hydrolyzed, regenerating the starting carboxylic acid and rendering the reagent inactive. It should be stored tightly sealed in a cool (0-8 °C), dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][9]
- **Handling:** Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]
- **Safety:** While specific toxicological data for **BOC-D-TRP-OSU** is not extensively documented, it should be handled with the care afforded to all laboratory chemicals of

unknown toxicity.[9] In case of exposure, follow standard first-aid measures and consult the Safety Data Sheet (SDS).[10]

Conclusion

N α -Boc-D-tryptophan N-hydroxysuccinimide ester is a sophisticated and highly effective chemical tool. Its rational design, combining a robust, acid-labile protecting group with a highly efficient activating group, provides chemists with a reliable method for introducing D-tryptophan into synthetic peptides and biomolecular conjugates. A thorough understanding of its underlying chemical principles, as detailed in this guide, is paramount for its successful application in advancing research and development in chemistry, biology, and the pharmaceutical sciences.

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